1-Fluoro-3-methylazulene
Overview
Description
1-Fluoro-3-methylazulene is a chemical compound with the molecular formula C11H9F . It is used for pharmaceutical testing and can be purchased from various suppliers .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using mass spectrometry-based structural elucidation techniques . These techniques can provide detailed structural characterization by breaking the intact molecular ions into key fragment ions .Scientific Research Applications
Synthesis of 1-Fluoro- and 1,3-Difluoroazulenes :
- 1-Fluoro- and 1,3-difluoroazulenes were synthesized using azulene and N-fluoropyridinium salts in acetonitrile. Methyl azulene-1-carboxylates were fluorinated to yield 3-fluoro derivatives. The fluorine atom demonstrated an electron-donating effect due to the +Iπ effect (Ueno, Toda, Yasunami, & Yoshifuji, 1995).
Synthesis and Properties of Fluoroazulenes :
- Electrophilic fluorination of azulenes with N-fluoro reagents was used to synthesize 1-Fluoro- and 1,3-difluoroazulenes. This synthesis caused significant bathochromic shifts in visible absorption due to the +Iπ effect (Ueno, Toda, Yasunami, & Yoshifuji, 1996).
Synthesis of Monofunctional Azulenyl Squaraine Dye :
- The synthesis of monofunctional azulenyl squaraine dye NIRQ(700) involved using 1-(methoxycarbonyl)-2-methylazulene as an essential intermediate. This dye absorbed in a 600-700 nm range and could potentially be used in biological quenching assays (Pham, Weissleder, & Tung, 2003).
Synthesis of 1,3,6-Trisubstituted Azulenes :
- A method for synthesizing 1,3,6-trisubstituted azulenes was developed, with 6-methylazulene as a key intermediate. The method demonstrated efficiency by producing a collection of different products (Leino, Baumann, Yli-Kauhaluoma, Baxendale, & Wallén, 2015).
Experimental and Theoretical Analysis of Intermolecular Interactions in Derivatives of 1,2,4-Triazoles :
- A study synthesized and characterized two biologically active 1,2,4-triazole derivatives, including a fluoro derivative. It provided insights into the nature of lp⋯π interactions (Shukla, Mohan, Vishalakshi, & Chopra, 2014).
Properties
IUPAC Name |
1-fluoro-3-methylazulene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F/c1-8-7-11(12)10-6-4-2-3-5-9(8)10/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFIWXFQWXMPQPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C1=CC=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80570574 | |
Record name | 1-Fluoro-3-methylazulene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80570574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
180129-02-6 | |
Record name | 1-Fluoro-3-methylazulene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80570574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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